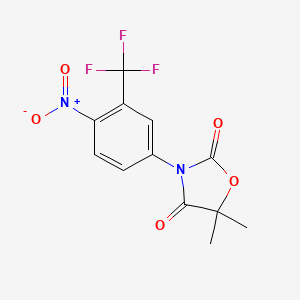
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves several steps:
Formation of the oxazolidine ring: This is typically achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of nilutamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of anti-androgenic activity and receptor binding.
Biology: Investigated for its effects on androgen receptor signaling pathways.
Medicine: Primarily used in the treatment of metastatic prostate cancer.
Industry: Employed in the development of anti-androgenic drugs and related pharmaceuticals.
作用机制
The mechanism of action of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves:
Blocking androgen receptors: It binds to androgen receptors, preventing androgens from activating these receptors.
Inhibition of androgen-dependent cell growth: By blocking androgen receptors, it inhibits the growth of cancer cells that rely on androgens for proliferation.
相似化合物的比较
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.
Bicalutamide: A more potent anti-androgen with a similar mechanism of action.
Uniqueness
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for androgen receptors compared to other anti-androgens .
属性
CAS 编号 |
65274-43-3 |
|---|---|
分子式 |
C12H9F3N2O5 |
分子量 |
318.20 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H9F3N2O5/c1-11(2)9(18)16(10(19)22-11)6-3-4-8(17(20)21)7(5-6)12(13,14)15/h3-5H,1-2H3 |
InChI 键 |
MBNBTWQREMEDQI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)


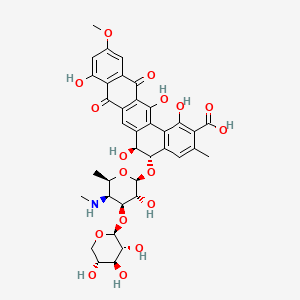
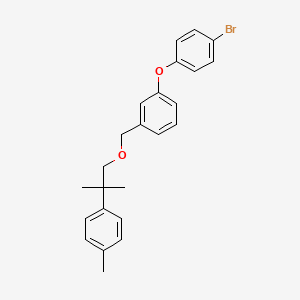
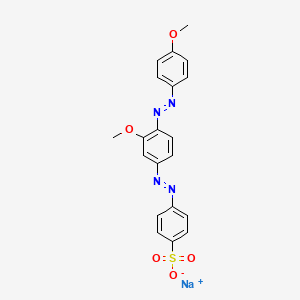
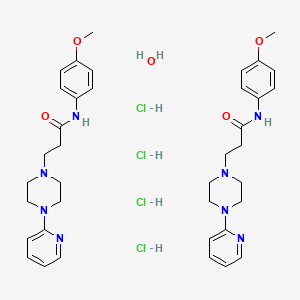
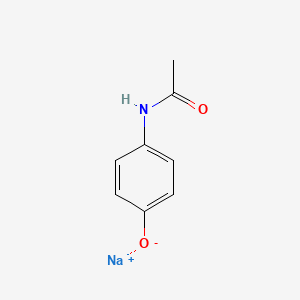
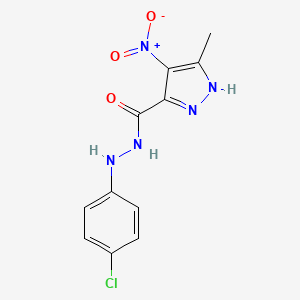

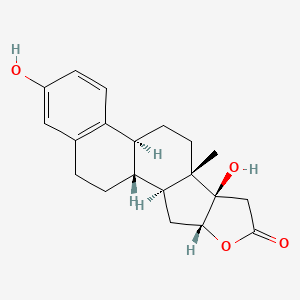
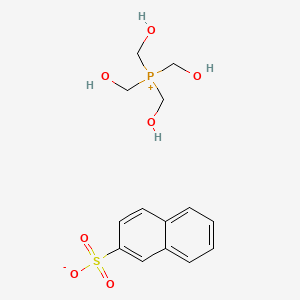
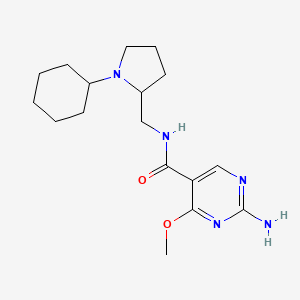
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
